1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-
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Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benz[de]isoquinoline core with a 1,3-dione functionality and a 2-position substitution by a 4-(triphenylmethyl)phenyl group. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benz[de]isoquinoline core, followed by the introduction of the 1,3-dione functionality. The final step involves the substitution at the 2-position with a 4-(triphenylmethyl)phenyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dione: Lacks the 2-position substitution, making it less complex and potentially less versatile.
2-[4-(Triphenylmethyl)phenyl]-1H-isoquinoline: Similar structure but without the 1,3-dione functionality, affecting its reactivity and applications.
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- stands out due to its combination of the benz[de]isoquinoline core, 1,3-dione functionality, and 2-position substitution. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Biological Activity
The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]- is a member of the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1H-Benz[de]isoquinoline-1,3(2H)-dione can be represented as follows:
- Molecular Formula : C37H25NO2
- CAS Number : 307553-50-0
This compound features a benzene ring fused to an isoquinoline core, with a dione functional group that may contribute to its reactivity and biological properties.
Biological Activity
Research indicates that derivatives of isoquinoline-1,3-dione exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that various isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features have demonstrated micromolar activity against several cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory markers such as IL-10. This dual action is significant in treating conditions like arthritis and other inflammatory diseases .
- Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which is crucial for the treatment of Alzheimer’s disease. The ability to inhibit acetylcholinesterase may enhance cognitive function by increasing acetylcholine levels in the brain .
The mechanisms underlying the biological activities of 1H-Benz[de]isoquinoline-1,3(2H)-dione involve several pathways:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes such as cyclooxygenase (COX) and cholinesterases. Molecular docking studies suggest strong interactions with COX-2, indicating potential anti-inflammatory properties comparable to established drugs like indomethacin .
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation. For example, it can suppress the Toll-like receptor (TLR4) signaling pathway, which is pivotal in mediating inflammatory responses .
Data Tables
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of cytokine levels | |
Cholinesterase inhibition | Increase in acetylcholine levels |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various isoquinoline derivatives on A549 and HeLa cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cancer cells .
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of a related compound. It demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers in macrophage cultures exposed to lipopolysaccharide (LPS) .
Properties
CAS No. |
307553-50-0 |
---|---|
Molecular Formula |
C37H25NO2 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-(4-tritylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C37H25NO2/c39-35-32-20-10-12-26-13-11-21-33(34(26)32)36(40)38(35)31-24-22-30(23-25-31)37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-25H |
InChI Key |
UDVUQYNJQFXADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
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